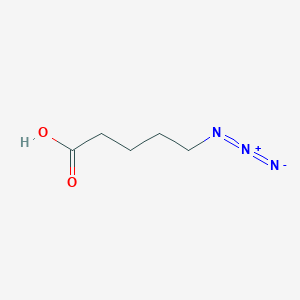

5-azidopentanoic Acid

Descripción general

Descripción

El Ácido 5-Azidopentanoico, también conocido como Ácido 5-Azidovalérico, es un compuesto orgánico con la fórmula molecular C5H9N3O2. Es un compuesto versátil ampliamente utilizado en diversas reacciones químicas, particularmente en el campo de la química click. El grupo azida en su estructura lo hace altamente reactivo y adecuado para formar triazoles a través de reacciones de cicloadición azida-alquino .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido 5-Azidopentanoico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del ácido 5-bromopentanoico con azida de sodio en un solvente aprótico polar como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de Producción Industrial

En entornos industriales, la producción de Ácido 5-Azidopentanoico a menudo implica reacciones por lotes a gran escala. El proceso incluye el manejo cuidadoso de la azida de sodio, que es un material peligroso, y el uso de técnicas de purificación eficientes para obtener Ácido 5-Azidopentanoico de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 5-Azidopentanoico experimenta varias reacciones químicas, que incluyen:

Cicloadición azida-alquino: Esta reacción forma 1,2,3-triazoles, que son valiosos en química medicinal y ciencia de materiales.

Sustitución: El grupo azida se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Cicloadición azida-alquino: Los catalizadores de cobre(I) se utilizan comúnmente para facilitar esta reacción en condiciones suaves.

Reducción: El gas hidrógeno y los catalizadores de paladio son reactivos típicos para reducir el grupo azida.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para sustituir el grupo azida.

Principales Productos Formados

Triazoles: Formados a través de la cicloadición azida-alquino.

Aminas: Formadas a través de la reducción del grupo azida.

Derivados Sustituidos: Formados a través de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

Bioconjugation

Overview

5-Azidopentanoic acid serves as a crucial linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules. This property is particularly beneficial for developing targeted drug delivery systems.

Case Studies

- A study demonstrated that this compound could effectively conjugate peptides with various molecules through copper-catalyzed azide-alkyne cycloaddition, enhancing the specificity of drug delivery systems .

- Another research highlighted its role in synthesizing peptide cyclodimers, which are essential for creating complex biomolecular structures .

Click Chemistry

Overview

The azide group in this compound allows for efficient click reactions, making it an invaluable tool in synthetic organic chemistry. This method provides a straightforward approach to constructing complex organic compounds.

Applications

- The compound is utilized in the synthesis of functionalized polymers and materials with specific properties for applications in coatings and adhesives .

- It has been shown to facilitate the selective conjugation of peptides, leading to the development of novel therapeutic agents .

Polymer Chemistry

Overview

In polymer chemistry, this compound is used to produce functionalized polymers. These polymers can be tailored for specific applications, including biomedical devices and drug delivery systems.

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | 30 mg/ml in DMSO |

| Reactivity | High (with acetylenes) |

| Application | Biomedical devices |

Drug Development

Overview

The unique structure of this compound allows for modifications that can lead to new pharmaceutical agents, particularly in anti-cancer therapies.

Case Studies

- Research indicated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for new cancer treatments .

- A study on apoptolidins showed that azido-functionalized derivatives maintained potency against cancer cells while allowing for further structural modifications .

Fluorescent Probes

Overview

this compound can be incorporated into fluorescent probes, aiding imaging techniques in biological research. This application is crucial for visualizing cellular processes in real-time.

Applications

Mecanismo De Acción

El mecanismo de acción preciso del Ácido 5-Azidopentanoico no se comprende completamente. Se sabe que se une a proteínas y enzimas específicas, activándolas posteriormente. Esta unión facilita varios procesos bioquímicos, incluida la ciclización de péptidos y la formación de triazoles .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 5-Azidovalérico: Similar en estructura y reactividad, utilizado en aplicaciones similares.

Ácido 6-Azidohexanoico: Otro compuesto que contiene azida con una cadena de carbono más larga.

Ácido 3-Azidopropanoico: Un ácido azida de cadena más corta utilizado en reacciones de química click similares.

Singularidad

El Ácido 5-Azidopentanoico es único debido a su longitud de cadena óptima, que proporciona un equilibrio entre la reactividad y la estabilidad. Su versatilidad en la formación de triazoles y otros derivados lo convierte en un compuesto valioso en varios campos de investigación e industria .

Actividad Biológica

5-Azidopentanoic acid (5-APA) is an organic compound notable for its applications in biochemistry and medicinal chemistry, particularly in the context of click chemistry. This detailed analysis will explore its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 143.14 g/mol

- CAS Number : 279583-98-5

5-APA can be synthesized through various chemical pathways, often involving the azidation of pentanoic acid. The azido group (-N₃) allows for subsequent reactions via click chemistry, particularly the Staudinger reaction or azide-alkyne cycloaddition, which are pivotal in bioconjugation processes.

1. Role in Click Chemistry

This compound serves as a versatile building block in click chemistry, enabling the selective conjugation of peptides and proteins. This property is crucial for developing bioconjugates that can be used in drug delivery systems and targeted therapies. The azido group can be easily transformed into an amine, facilitating further modifications and functionalizations of biomolecules .

2. Cellular Applications

Research indicates that 5-APA can be incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for the creation of modifiable side-chain peptides. These peptides can serve as probes for studying protein interactions and dynamics within cellular environments .

Case Study 1: Peptide Conjugation

In a study published by Anaspec, this compound was used to create modifiable peptides that were analyzed for their interaction with various biomolecules. These peptides showed enhanced stability and bioactivity due to the incorporation of the azido group, allowing researchers to probe biological systems more effectively .

Case Study 2: Drug Delivery Systems

Research highlighted in Sigma-Aldrich's documentation indicates that 5-APA can be utilized in the formulation of chitosan-poly(ethylene glycol) hydrogels via azide-alkyne click reactions. This application is significant for developing drug delivery systems that require precise targeting and controlled release mechanisms .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Click Chemistry | Enables selective conjugation of peptides and proteins; facilitates bioconjugate synthesis. |

| Peptide Synthesis | Used in SPPS for creating modifiable side-chain peptides; enhances stability and functionality. |

| Potential Antitumor Effects | Structural analogs exhibit cytotoxicity against cancer cell lines; further research needed on 5-APA specifically. |

| Drug Delivery Applications | Forms hydrogels for controlled drug release; utilizes click chemistry for precise targeting. |

Propiedades

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?

A1: this compound is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of this compound to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.

Q2: Can you give some specific examples of how this compound is used in research?

A2: Certainly! Here are a few examples from the provided research articles:

- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either this compound or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []

- Developing fluorescent probes: Scientists used this compound to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []

- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using this compound. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the this compound-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []

Q3: The research mentions that the assembly process using this compound impacted the magnetic properties of iron nanoparticles. Can you elaborate?

A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.